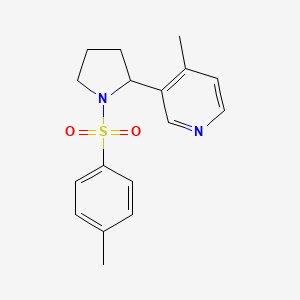

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15858397

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O2S |

|---|---|

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 4-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

| Standard InChI | InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-18-10-9-14(16)2/h5-10,12,17H,3-4,11H2,1-2H3 |

| Standard InChI Key | NFVBDMQPDRNHLA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CN=C3)C |

Introduction

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a synthetic organic compound characterized by a pyridine ring substituted with a methyl group and a 1-tosylpyrrolidine moiety. This unique combination of functional groups enhances its reactivity and solubility in organic solvents, making it an interesting candidate for further research in medicinal chemistry and organic synthesis .

Synthetic Routes

Several synthetic routes have been developed for the preparation of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, although specific details are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving pyridine derivatives and tosylated pyrrolidines, often requiring careful control of reaction conditions to achieve high yields and purity.

Potential Applications

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has potential applications in medicinal chemistry, serving as a building block for more complex molecules. Its unique structural features, including the combination of a pyridine base with both a methyl and a tosyl-pyrrolidine substituent, may enhance its reactivity compared to simpler pyridines or other nitrogen-containing heterocycles.

Related Compounds

Several compounds share structural similarities with 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methylpyridine | Methyl group on pyridine ring | Basic nitrogen atom; used in organic synthesis |

| Tosylpyrrolidine | Pyrrolidine ring with tosyl group | Useful in nucleophilic substitution reactions |

| 1-Tosylpiperidine | Similar structure but with piperidine ring | Different ring size affects reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume